

# Sutezolid oxazolidinone class antibiotic

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Sutezolid

CAS No.: 168828-58-8

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## Drug Profile and Mechanism of Action

**Sutezolid** (PNU-100480) is a thiomorpholine oxazolidinone and structural analog of linezolid, differing by the substitution of a sulfur atom for an oxygen atom in its ring structure [1] [2].

- Mechanism of Action:** Like other oxazolidinones, **Sutezolid** inhibits bacterial protein synthesis by binding to the 23S rRNA of the 50S ribosomal subunit, preventing the formation of the functional 70S initiation complex [3] [4].
- Metabolism and Active Metabolites:** It undergoes extensive first-pass metabolism to two primary metabolites, sulfoxide (PNU-101603) and sulfone (PNU-101244), which also contribute significantly to its anti-mycobacterial activity [5] [1]. The parent molecule (**Sutezolid**) is primarily responsible for intracellular bactericidal activity, while the sulfoxide metabolite (PNU-101603) contributes more to extracellular activity [5].

## Preclinical and Clinical Efficacy Data

Study Type	Key Findings	Significance
In Vitro (China, 2025) [2]	Most potent antibacterial activity against MDR/pre-XDR-TB isolates (MIC90: lower than LZD/TZD).	Superior in vitro potency vs. other oxazolidinones (tedizolid, contezolid, delpazolid).

Study Type	Key Findings	Significance
Murine Models [5] [1]	Superior bactericidal activity vs. LZD. Addition to first-line drugs (RIF/INH/PZA) shortened treatment time and reduced relapse rates.	Potential to shorten standard TB therapy.
Phase 2 Trial (2025) [6]	Sutezolid + bedaquiline/delamanid/moxifloxacin significantly increased bacterial clearance in sputum. No neuropathy reported.	Efficacious and well-tolerated in a potent combination regimen.
Early Clinical (2014) [7]	600 mg BID or 1200 mg QD for 14 days showed detectable mycobactericidal activity in sputum and blood; generally safe and well-tolerated.	Provided first clinical proof-of-concept in TB patients.

## Detailed Experimental Protocols from Key Studies

For researchers designing related studies, here are methodologies from pivotal **Sutezolid** research.

### 1. Clinical Trial: Early Bactericidal Activity (EBA) and Whole Blood Activity (WBA) [7]

- **Objective:** To assess the early bactericidal activity and safety of **Sutezolid** in patients with pulmonary tuberculosis.
- **Patient Population:** Adults with smear-positive pulmonary tuberculosis.
- **Design:** Randomized, open-label. Patients received either **Sutezolid** (600 mg BID or 1200 mg QD) or standard 4-drug therapy for 14 days.
- **Primary Endpoints:**
  - **EBA:** Measured by the daily rate of decline in bacterial load in sputum, quantified using colony counts on agar and time-to-positivity in automated liquid culture (MGIT).
  - **WBA:** Bactericidal activity in ex vivo whole blood cultures inoculated with *M. tuberculosis* H37Rv after patient blood collection.
- **Safety Monitoring:** Included physical examinations, laboratory tests (liver function, hematology), and ECG monitoring.

### 2. In Vitro Study: Comparative Drug Susceptibility [2]

- **Objective:** To compare the in vitro activity of five oxazolidinones (linezolid, tedizolid, contezolid, **sutezolid**, delpazolid) against MDR and pre-XDR *M. tuberculosis* isolates.
- **Bacterial Isolates:** 177 clinical MTB isolates (67 MDR-TB, 110 pre-XDR-TB).

- **Methodology:**

- **MIC Determination:** The minimum inhibitory concentration (MIC) for each drug was determined against all isolates.
- **Epidemiological Cut-off (ECOFF) Establishment:** ECOFF values were calculated using ECOFFinder software to differentiate wild-type populations from those with acquired resistance.
- **Resistance Mechanism Analysis:** Whole-genome sequencing was performed on resistant isolates to identify mutations in target genes (e.g., *rrl*, *rp1C*, *rp1D*).

## Safety and Resistance Profile

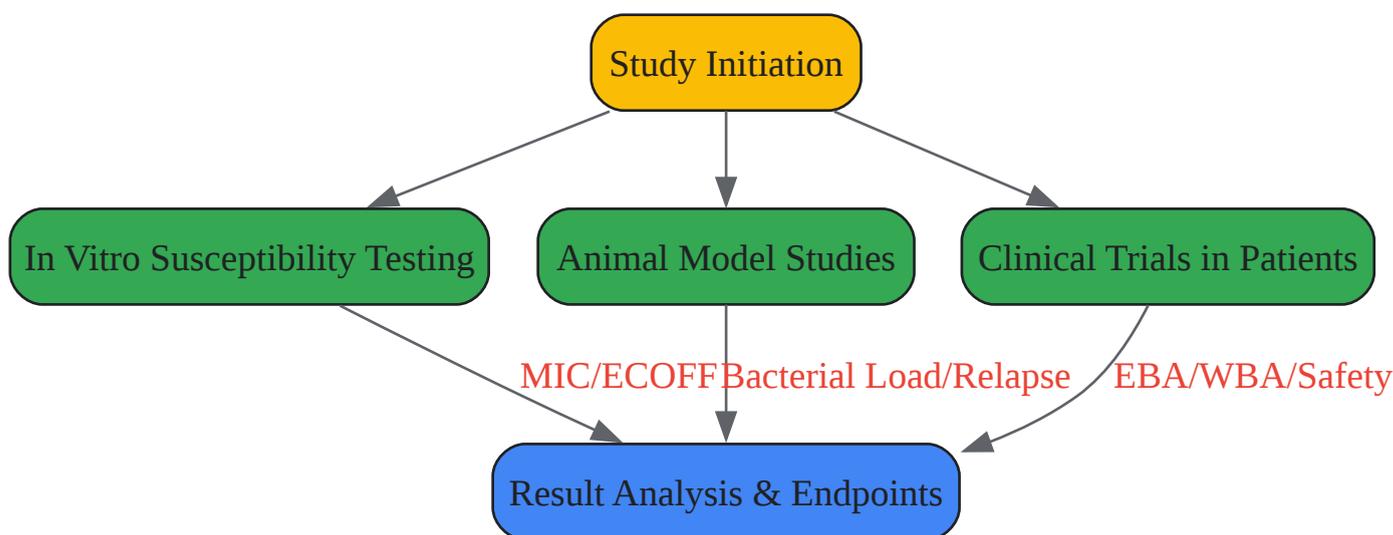
- **Safety:** Clinical trials indicate **Sutezolid** is generally well-tolerated [7]. The most common adverse event is a transient, asymptomatic elevation in liver enzymes (ALT) [7]. Recent studies note a lack of oxazolidinone-class toxicities like neuropathy or myelosuppression at the doses tested [6]. It has a mitochondrial toxicity profile potentially more favorable than linezolid [1].
- **Resistance:** Resistance is documented and shows cross-resistance with linezolid. It is primarily associated with mutations in the 23S rRNA gene (*rrl*) and the genes for ribosomal proteins L3 (*rp1C*) and L4 (*rp1D*) [5] [3] [2]. One study also identified mutations in the *mce3R* gene associated with resistance to multiple oxazolidinones [2].

## Clinical Development Status

**Sutezolid** is currently in the clinical development phase for tuberculosis [8] [9]. As of early 2023, it was involved in Phase 2 trials, including investigations as part of novel combination regimens [9]. It has received Orphan Drug designation in both the U.S. and E.U. [5].

## Experimental Workflow for Efficacy Assessment

The diagram below outlines a generalized workflow for evaluating **Sutezolid**'s efficacy, integrating common elements from the in vitro and clinical studies cited.



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To cite this document: Smolecule. [Sutezolid oxazolidinone class antibiotic]. Smolecule, [2026].  
[Online PDF]. Available at: [<https://www.smolecule.com/products/b544260#sutezolid-oxazolidinone-class-antibiotic>]

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